REACTION_CXSMILES
|
[Br:1][C:2]1[C:7](/[CH:8]=[CH:9]/N2CCCC2)=[C:6]([N+:15]([O-])=O)[C:5]([O:18][CH3:19])=[CH:4][CH:3]=1.NN>C1COCC1.CO.[Ni]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:18][CH3:19])=[C:6]2[C:7]=1[CH:8]=[CH:9][NH:15]2
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=C1/C=C/N1CCCC1)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0.19 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
0.19 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 45° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(CAUTION: Exothermic reaction with vigorous gas evolution)
|
Type
|
CUSTOM
|
Details
|
1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by chromatography over silica gel eluting with EtOAc/hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CNC2=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |